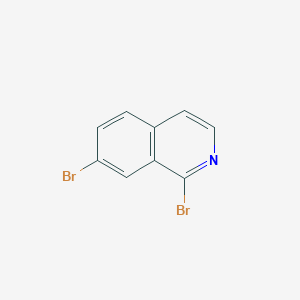
1,7-Dibromoisoquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
One significant application of dibromoisoquinoline derivatives is in the field of asymmetric synthesis. For instance, 5,8-Dibromoisoquinoline derivatives have been utilized to react with nucleophiles in the presence of an acyl chloride derived from (S)-alanine, leading to the formation of 1,2-addition products. This method has shown good chemical yields and high stereoselectivity, providing a general approach to synthesize asymmetric 1-substituted tetrahydroisoquinolines (Itoh, Nagata, Miyazaki, Kameoka, & Ohsawa, 2001).
Antitumor Activity
Dibenzoisoquinoline derivatives, such as 7-Amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These compounds have demonstrated moderate to high potency, indicating their potential as antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Ring Transformation Reactions
Research has also focused on the reactions of aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia. These reactions have led to interesting transformations, including ring opening and ring contraction, depending on the substituents' positions. Such studies contribute to the understanding of chemical reactivity and the development of new synthetic methodologies (Sanders, Dijk, & Hertog, 2010).
Dopaminergic Activity
Another area of interest is the synthesis of new 1-aryl tetrahydroisoquinolines and their evaluation for dopaminergic activity. These compounds have been prepared with various substitution patterns and studied for their affinity and selectivity for D1 and D2 dopaminergic receptors. The research aims to explore the structure-activity relationship and develop new therapeutic agents for disorders related to dopaminergic dysfunction (Lucena-Serrano, Lucena-Serrano, Rivera, López-Romero, Valpuesta, & Díaz, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1,7-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBNOYQINRFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromoisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



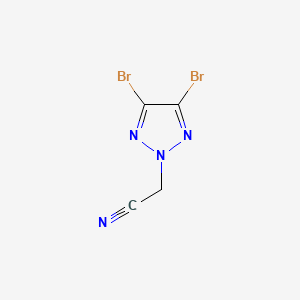
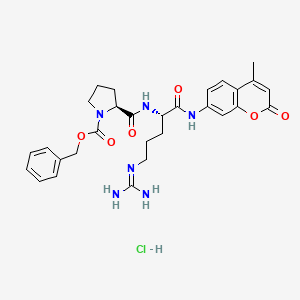
![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
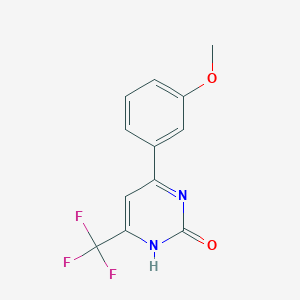
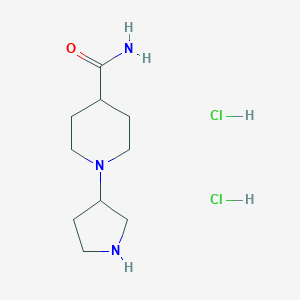
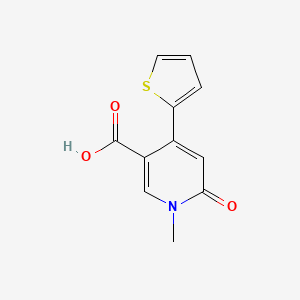
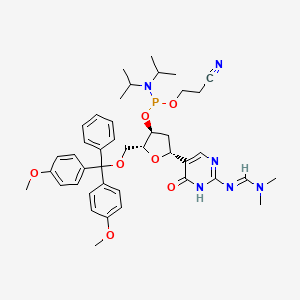
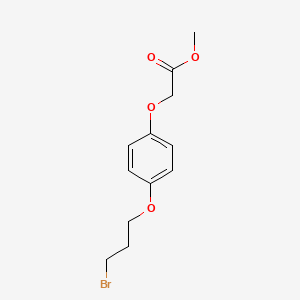
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
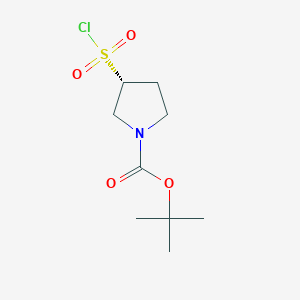
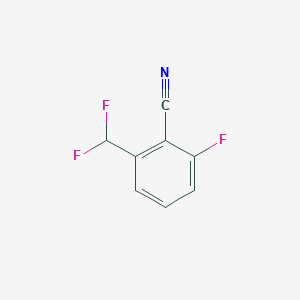
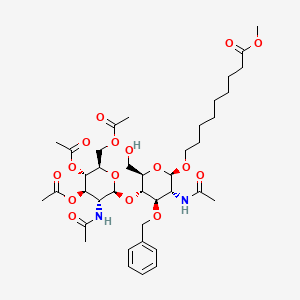

![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)